2-Fluorobenzaldehyde dimethyl acetal
Overview
Description
2-Fluorobenzaldehyde dimethyl acetal, also known as 1-(dimethoxymethyl)-2-fluorobenzene, is an organic compound with the molecular formula C9H11FO2. It is a derivative of benzaldehyde where the aldehyde group is protected as a dimethyl acetal, and a fluorine atom is substituted at the ortho position relative to the acetal group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and stability.
Mechanism of Action
Target of Action
2-Fluorobenzaldehyde dimethyl acetal, also known as 1-(Dimethoxymethyl)-2-fluorobenzene, is primarily used as a synthetic intermediate .
Mode of Action
The compound is known to participate in reactions involving nucleophilic addition . In the presence of an acid catalyst, it can react with alcohols to form acetals . This reaction is reversible and can be used to protect carbonyl groups during organic synthesis .
Biochemical Pathways
It’s worth noting that acetals, which can be formed from this compound, appear in the structures of many sugars . This suggests that the compound could potentially influence carbohydrate metabolism.
Result of Action
The compound’s ability to form acetals suggests that it could potentially influence the structure and function of biomolecules that contain these groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of acetals from this compound is facilitated by the presence of an acid catalyst and can be driven to completion by the removal of water .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Fluorobenzaldehyde dimethyl acetal are not well-documented in the literature. It is known that fluorobenzaldehyde, a related compound, can be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have been found to have antimicrobial properties .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It has been shown that 2-fluorobenzaldehyde can intercept reactive acetaldehyde at the pyruvate decarboxylase, forming 2-fluorophenylacetyl carbinol within a few seconds .
Molecular Mechanism
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. It has been shown that 2-fluorobenzaldehyde can be involved in the clearance of aldehyde in yeast, leading to altered selectivities compared to catalysis with the purified enzyme .
Preparation Methods
2-Fluorobenzaldehyde dimethyl acetal can be synthesized through the acetalization of 2-fluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Acetalization Reaction: 2-Fluorobenzaldehyde reacts with excess methanol in the presence of a Brønsted acid or Lewis acid catalyst, such as hydrochloric acid or boron trifluoride, to form the dimethyl acetal.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
2-Fluorobenzaldehyde dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal group can be hydrolyzed back to the corresponding aldehyde and methanol.
Common reagents and conditions used in these reactions include acids for hydrolysis, strong oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions are 2-fluorobenzaldehyde, 2-fluorobenzoic acid, and substituted benzene derivatives.
Scientific Research Applications
2-Fluorobenzaldehyde dimethyl acetal is utilized in various scientific research applications:
Comparison with Similar Compounds
2-Fluorobenzaldehyde dimethyl acetal can be compared with other similar compounds, such as:
Benzaldehyde dimethyl acetal: Lacks the fluorine substitution, making it less reactive in nucleophilic aromatic substitution reactions.
2-Chlorobenzaldehyde dimethyl acetal: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and stability profiles.
2-Bromobenzaldehyde dimethyl acetal: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(dimethoxymethyl)-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDHBIBFZLUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465579 | |
Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90470-67-0 | |
Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90470-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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